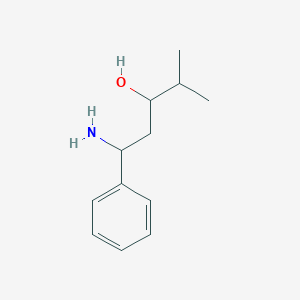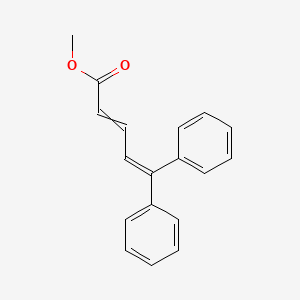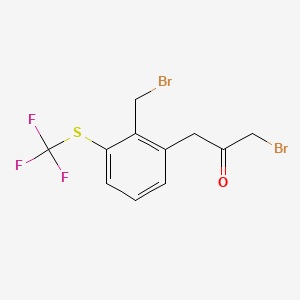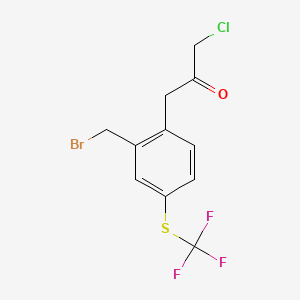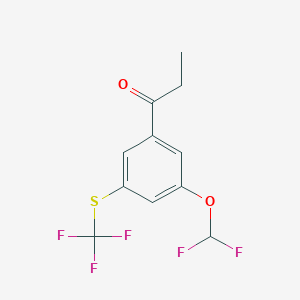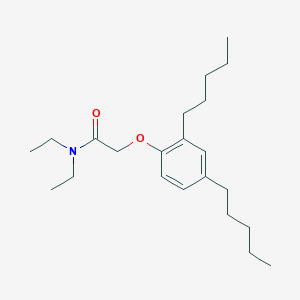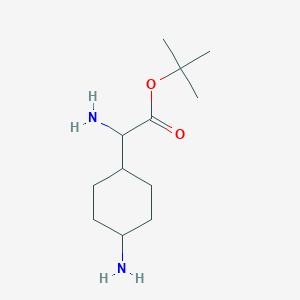
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of cyclohexylamine and is often used in organic synthesis and pharmaceutical research. This compound is known for its unique structure, which includes a tert-butyl ester group and two amino groups attached to a cyclohexyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-aminocyclohexylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the modulation of enzyme activity, receptor binding, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: A similar compound with a tert-butyl ester group but lacking the amino groups.
Tert-butyl (4-aminocyclohexyl)carbamate: Another related compound with a similar cyclohexylamine structure.
Tert-butyl 2-(bis(2-hydroxyethyl)amino)acetate: A compound with a similar ester group but different amino substituents.
Uniqueness
Tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate is unique due to the presence of two amino groups attached to the cyclohexyl ring, which provides distinct chemical reactivity and potential biological activity. This structural feature allows for a wide range of chemical modifications and applications in various fields of research.
Propriétés
Formule moléculaire |
C12H24N2O2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(4-aminocyclohexyl)acetate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h8-10H,4-7,13-14H2,1-3H3 |
Clé InChI |
ZWDZXQXFUGOWAX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCC(CC1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


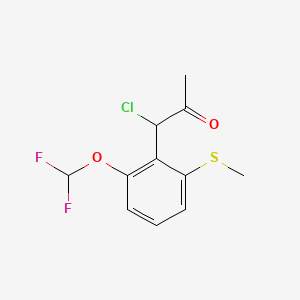
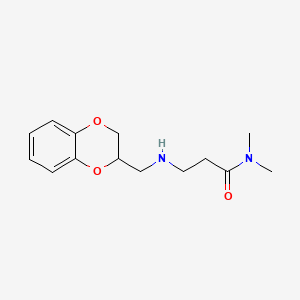

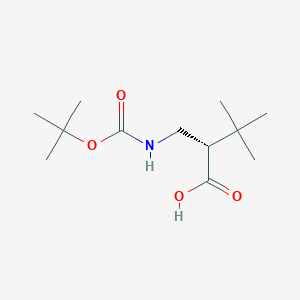


![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
